![molecular formula C15H20O2 B14250503 3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane CAS No. 383188-37-2](/img/structure/B14250503.png)
3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[410]heptane is an organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane typically involves the reaction of 4-methylphenylmethanol with an epoxide precursor under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the bicyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which 3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
- 3-{[(4-Chlorophenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
- 3-{[(4-Bromophenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
Uniqueness
3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane is unique due to its specific substituent (4-methylphenyl) which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
383188-37-2 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
3-[(4-methylphenyl)methoxymethyl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H20O2/c1-11-2-4-12(5-3-11)9-16-10-13-6-7-14-15(8-13)17-14/h2-5,13-15H,6-10H2,1H3 |
Clave InChI |
LGEDQFZKWAETLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COCC2CCC3C(C2)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


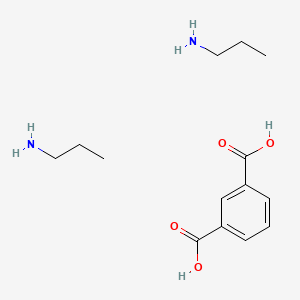

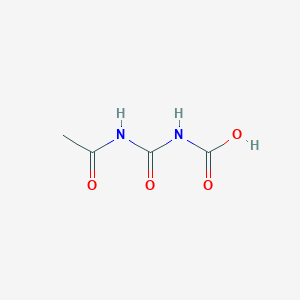
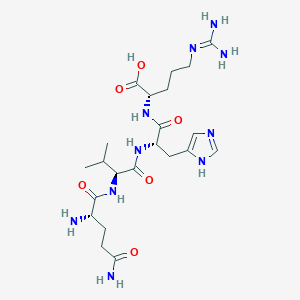
![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

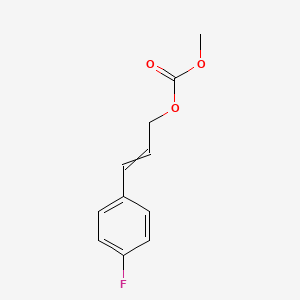
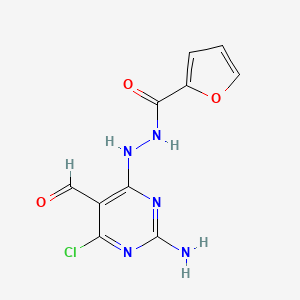
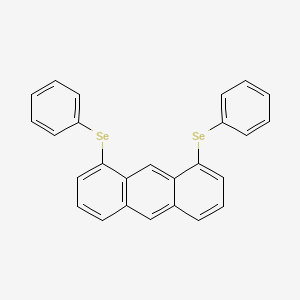
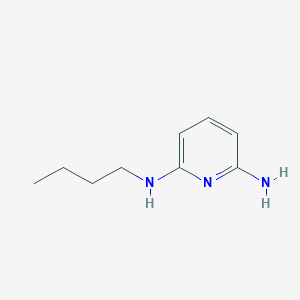

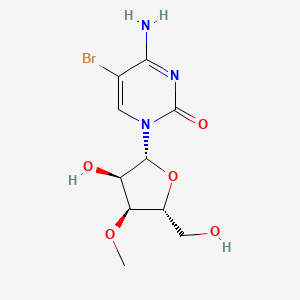
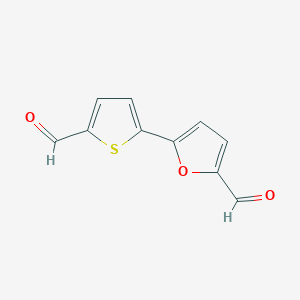
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
